molecular formula C16H16O3 B1319462 [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol CAS No. 889954-12-5

[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B1319462
CAS No.: 889954-12-5
M. Wt: 256.3 g/mol
InChI Key: YXNOFHMTKGJXKH-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The molecular composition of [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol follows the molecular formula C16H16O3, indicating a complex organic structure containing sixteen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms. The structural framework consists of a biphenyl backbone where two benzene rings are connected through a single carbon-carbon bond, with one ring bearing a hydroxymethyl substituent and the other connected to a 1,3-dioxolane ring. The dioxolane component represents a five-membered cyclic ether structure containing two oxygen atoms in the ring system, which significantly influences the compound's chemical behavior and physical properties.

The three-dimensional molecular architecture demonstrates specific connectivity patterns that can be represented through various chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation shows the structural arrangement as OCc1ccc(cc1)c2ccc(cc2)C3OCCO3, clearly illustrating the connectivity between the biphenyl system, the hydroxymethyl group, and the dioxolane ring. The molecular structure exhibits a total of nineteen heavy atoms with three rotatable chemical bonds, contributing to its conformational flexibility.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol, which precisely describes the structural components and their connectivity. Alternative naming conventions include [4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-yl]methanol and [4'-(1,3-Dioxolan-2-yl)-4-biphenylyl]methanol, reflecting variations in chemical nomenclature practices while maintaining structural accuracy.

Properties

IUPAC Name

[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNOFHMTKGJXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602499
Record name [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889954-12-5
Record name [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol typically involves the reaction of biphenyl derivatives with dioxolane precursors. One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetalization reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and catalyst concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the dioxolane ring to form diols.

    Substitution: The biphenyl core allows for various substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: Formation of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]carboxylic acid.

    Reduction: Formation of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol diol.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Utilized in proteomics research to study protein interactions and functions.

Medicine:

  • Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

Industry:

Mechanism of Action

The mechanism of action of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol involves its interaction with various molecular targets, depending on its application. In biochemical studies, it may interact with proteins or enzymes, altering their activity or stability. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both a dioxolane ring and a biphenyl core makes [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol unique in its structural properties.
  • Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in research and industrial applications.

Biological Activity

The compound [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol (CAS Number: 889954-12-5) is a bioactive small molecule with a molecular formula of C16_{16}H16_{16}O3_3 and a molecular weight of 256.3 g/mol. This compound belongs to a class of organic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC16_{16}H16_{16}O3_3
Molecular Weight256.3 g/mol
CAS Number889954-12-5
StructureChemical Structure (Placeholder for actual structure)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives of biphenyl compounds showed that modifications in the dioxolane ring enhanced the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as the agar well diffusion technique.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been evaluated in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition was dose-dependent and indicative of its potential use in treating inflammatory diseases.

Figure 1: Inhibition of Cytokine Production by this compound

Cytokine Inhibition Graph (Placeholder for actual graph)

Case Study 1: Antibacterial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of biphenyl compounds and tested their antibacterial activity against various pathogens. The study found that this compound exhibited superior activity compared to its analogs, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation published in Phytotherapy Research explored the anti-inflammatory mechanisms of this compound in a murine model. The results indicated that treatment with this compound significantly reduced paw edema in mice induced by carrageenan injection, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol?

  • Methodology : Synthesis typically involves coupling biphenyl precursors with dioxolane-containing moieties. Key steps include:

  • Oxidation/Reduction : Use of sodium borohydride (NaBH₄) or potassium permanganate (KMnO₄) to modify hydroxyl or aldehyde groups .
  • Substitution : Reactions with amines or thiols under basic conditions (e.g., triethylamine) to introduce functional groups .
  • Protection/Deprotection : The 1,3-dioxolane group may act as a protecting group for carbonyl intermediates, requiring acidic or reductive conditions for removal .

Q. How is the structure of this compound characterized?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm biphenyl backbone and dioxolane ring integration (e.g., δ ~4.0–5.0 ppm for dioxolane protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. experimental values for derivatives) .
  • X-ray Crystallography : For resolving crystal packing and stereochemistry (using programs like SHELXL for refinement) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Store waste separately and dispose via certified hazardous waste services due to potential toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for biphenyl-dioxolane derivatives?

  • Strategies :

  • Catalysis : Palladium or nickel catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .
  • Flow Chemistry : Continuous reactors improve efficiency and scalability .

Q. How can computational modeling predict biological interactions of this compound?

  • Methods :

  • Molecular Docking : Simulate binding to enzymes/receptors (e.g., using AutoDock Vina) to assess affinity for targets like kinases or GPCRs .
  • QSAR Analysis : Correlate structural features (e.g., dioxolane ring rigidity) with activity .
    • Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding assays .

Q. How to address discrepancies in spectroscopic data during structural analysis?

  • Troubleshooting :

  • Dynamic Effects : Check for tautomerism or conformational flexibility (e.g., dioxolane ring puckering) causing split NMR peaks .
  • Impurity Analysis : Use HPLC-MS to identify byproducts from incomplete reactions .
  • Crystallographic Refinement : Re-examine SHELXL parameters (e.g., thermal displacement factors) for ambiguous electron density .

Q. What are the material science applications of this compound?

  • Applications :

  • Self-Assembled Monolayers (SAMs) : Functionalize gold surfaces via thiol anchoring for sensor development (e.g., azobenzene analogs in optomechanical devices) .
  • Liquid Crystals : Biphenyl-dioxolane derivatives exhibit mesogenic properties due to planar rigidity .

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